2-Acétyl-3-amino-5-(4-tert-butylphényl)thiophène

Vue d'ensemble

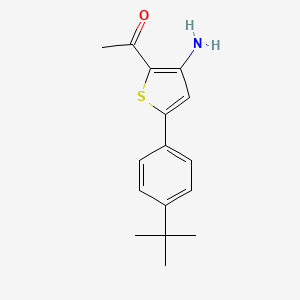

Description

2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene is an organic compound with the molecular formula C16H19NOS It is a thiophene derivative, characterized by the presence of an acetyl group at the 2-position, an amino group at the 3-position, and a 4-tert-butylphenyl group at the 5-position

Applications De Recherche Scientifique

2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Mécanisme D'action

Target of Action

aureus .

Mode of Action

Thiophene derivatives are known to interact with their targets, leading to inhibitory effects . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Thiophene derivatives are known to have a broad range of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

The compound has a molecular weight of 273.39 , which is within the range generally favorable for oral bioavailability.

Result of Action

As a thiophene derivative, it may exhibit a range of biological activities, including antimicrobial effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

Attachment of the 4-tert-butylphenyl Group: This step can be achieved through a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, alkyl halides, and appropriate catalysts.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Amides, secondary amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Acetyl-3-amino-5-phenylthiophene: Lacks the tert-butyl group, resulting in different steric and electronic properties.

2-Acetyl-3-amino-5-(4-methylphenyl)thiophene: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and solubility.

2-Acetyl-3-amino-5-(4-ethylphenyl)thiophene: Features an ethyl group, leading to variations in its chemical behavior.

Uniqueness

2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene is unique due to the presence of the bulky tert-butyl group, which influences its steric hindrance, electronic distribution, and overall reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Activité Biologique

2-Acetyl-3-amino-5-(4-tert-butylphenyl)thiophene is a thiophene derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a thiophene core substituted with an acetyl group, an amino group, and a bulky tert-butylphenyl moiety. The presence of the tert-butyl group significantly influences the steric and electronic properties of the molecule, potentially enhancing its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 273.39 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Synthesis

The synthesis of 2-acetyl-3-amino-5-(4-tert-butylphenyl)thiophene typically involves multi-step organic reactions, including acylation and amination processes. The synthetic route is crucial for optimizing yield and purity for biological evaluations.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In particular, 2-acetyl-3-amino-5-(4-tert-butylphenyl)thiophene has shown activity against various bacterial strains:

- Escherichia coli : Inhibition at low micromolar concentrations.

- Staphylococcus aureus : Demonstrated moderate to strong antibacterial effects.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 8.33 |

| Staphylococcus aureus | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Antiviral Activity

Preliminary studies have indicated that thiophene derivatives can also possess antiviral properties. For instance, modifications to the thiophene structure have resulted in compounds with IC50 values in the low micromolar range against viral targets, indicating potential for further exploration in antiviral drug development .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of thiophene derivatives. The following observations have been made:

- Amino Group : The presence of an amino group at the C-3 position is essential for enhancing antimicrobial activity.

- Acetyl Group : The acetyl substitution at C-2 appears to modulate the compound's solubility and bioactivity.

- Tert-butyl Substitution : The bulky tert-butyl group significantly impacts steric hindrance, which may affect binding interactions with biological targets.

Case Studies

- Antibiofilm Activity Against Uropathogenic E. coli :

- Cytotoxicity Against Cancer Cell Lines :

Propriétés

IUPAC Name |

1-[3-amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NOS/c1-10(18)15-13(17)9-14(19-15)11-5-7-12(8-6-11)16(2,3)4/h5-9H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQOBNCJEIGGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370628 | |

| Record name | 1-[3-Amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-12-6 | |

| Record name | 1-[3-Amino-5-[4-(1,1-dimethylethyl)phenyl]-2-thienyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Amino-5-(4-tert-butylphenyl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.